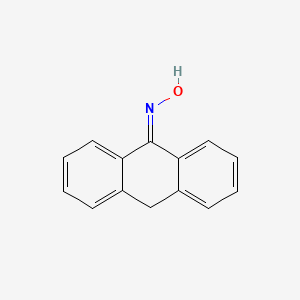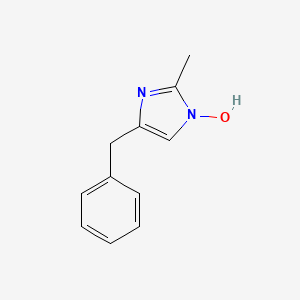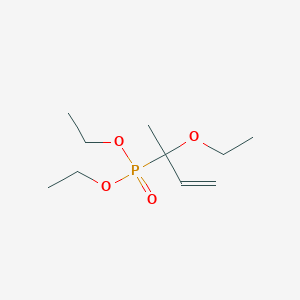
5-Ethyl-8-methylnona-6,8-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-8-methylnona-6,8-dien-2-one is an organic compound with the molecular formula C13H22O It is a member of the nonadienone family, characterized by the presence of two double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-8-methylnona-6,8-dien-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and ketones.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including aldol condensation and dehydration, to form intermediate compounds.
Final Product Formation: The intermediate compounds are subjected to further reactions, such as hydrogenation and isomerization, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and catalytic systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-8-methylnona-6,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-8-methylnona-6,8-dien-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Nonadien-2-one, 8-methyl-5-(1-methylethyl)-, (E): This compound has a similar structure but differs in the position of the double bonds and substituents.
5-Isopropyl-8-methylnona-6,8-dien-2-one: Another similar compound with variations in the alkyl groups attached to the nonadienone backbone.
Uniqueness
5-Ethyl-8-methylnona-6,8-dien-2-one is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92950-23-7 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-ethyl-8-methylnona-6,8-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12(8-6-10(2)3)9-7-11(4)13/h6,8,12H,2,5,7,9H2,1,3-4H3 |
Clave InChI |
GWMMTQVXTQFSNG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(=O)C)C=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


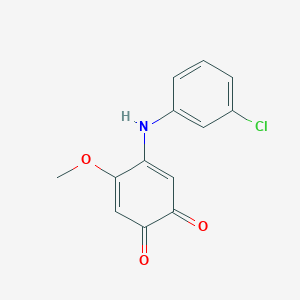
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
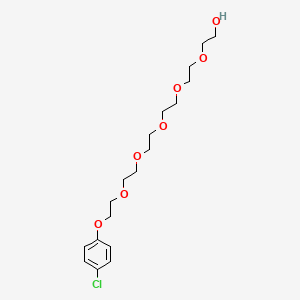
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
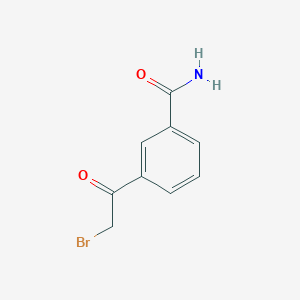
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
